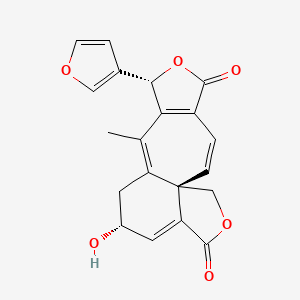
Salviandulin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salviandulin E can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the rearrangement of neoclerodane skeletons, followed by specific functional group modifications . The reaction conditions often include the use of organic solvents such as dichloromethane and ethyl acetate, along with catalysts to facilitate the rearrangement and functionalization processes .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from Salvia leucantha. The plant material is macerated with solvents of varying polarity, such as n-hexane, ethyl acetate, and dichloromethane, to isolate the compound . The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Salviandulin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
Salviandulin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neoclerodane diterpenoids and their chemical properties.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Salviandulin E involves its interaction with specific molecular targets and pathways. In the case of its antitrypanosomal activity, this compound disrupts the cellular processes of Trypanosoma brucei brucei, leading to the inhibition of parasite growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Salviandulin A: Another neoclerodane diterpenoid with antimicrobial and anti-inflammatory properties.
Eupatorin: A flavone with similar biological activities, including antimicrobial effects.
Spiroleucantholide: A diterpenoid with a rearranged neoclerodane skeleton, isolated from Salvia leucantha.
Uniqueness
Salviandulin E is unique due to its potent antitrypanosomal activity and its specific neoclerodane skeleton arrangement . This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C20H16O6 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(1S,7R,12R)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-2,4(8),9,13-tetraene-5,15-dione |
InChI |
InChI=1S/C20H16O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h2-5,7-8,12,17,21H,6,9H2,1H3/t12-,17+,20+/m1/s1 |
Clave InChI |
OHRYPZSDRFBQMN-ZINOCKGTSA-N |
SMILES isomérico |
CC1=C2C[C@H](C=C3[C@]2(COC3=O)C=CC4=C1[C@@H](OC4=O)C5=COC=C5)O |
SMILES canónico |
CC1=C2CC(C=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















